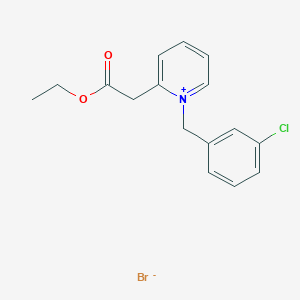

1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide

Description

1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a quaternary ammonium compound featuring a pyridinium core substituted with a 3-chlorobenzyl group at position 1 and a 2-ethoxy-2-oxoethyl group at position 2, paired with a bromide counterion. Its synthesis typically involves alkylation of pyridine derivatives with halogenated benzyl and oxoethyl precursors under controlled conditions .

Properties

IUPAC Name |

ethyl 2-[1-[(3-chlorophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO2.BrH/c1-2-20-16(19)11-15-8-3-4-9-18(15)12-13-6-5-7-14(17)10-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVBMGGKTWJPSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC(=CC=C2)Cl.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation of Pyridine

In the first step, pyridine undergoes alkylation with 3-chlorobenzyl bromide to form 1-(3-chlorobenzyl)pyridinium bromide. This intermediate is then subjected to a second alkylation using ethyl bromoacetate to introduce the 2-ethoxy-2-oxoethyl group at the 2-position of the pyridinium ring. The reaction is conducted in dry acetonitrile under reflux conditions (80–90°C) for 1–2 hours, yielding the target compound after purification via recrystallization.

Key Reaction Parameters:

Challenges in Regioselectivity

The sequential alkylation method faces inherent regioselectivity challenges. The first alkylation at the nitrogen atom generates a positively charged pyridinium ion, which electronically deactivates the ring toward further electrophilic substitution. To mitigate this, polar aprotic solvents like acetonitrile are employed to stabilize the transition state and enhance reaction efficiency.

Solvent-Free Thermal Synthesis

Recent advancements emphasize solvent-free methodologies to improve sustainability and yield. In this approach, pyridine is directly reacted with 3-chlorobenzyl bromide and ethyl bromoacetate under thermal conditions (100–110°C) without solvents.

Reaction Optimization

The absence of solvent reduces reaction time from hours to minutes. For instance, a mixture of pyridine (1 equiv), 3-chlorobenzyl bromide (1.02 equiv), and ethyl bromoacetate (1.03 equiv) heated at 105°C for 20–30 minutes achieves near-quantitative conversion (94–96% yield).

Advantages Over Conventional Methods:

- Efficiency: 30-minute reaction time vs. 1–2 hours.

- Yield Improvement: 94–96% vs. 75–88%.

- Reduced Waste: Eliminates solvent recovery steps.

One-Pot Tandem Alkylation

A streamlined one-pot synthesis has been reported, combining both alkylation steps in a single reactor. Pyridine is treated with 3-chlorobenzyl bromide and ethyl bromoacetate simultaneously in the presence of a mild base (e.g., potassium carbonate) to neutralize HBr byproducts.

Mechanistic Insights

The tandem process leverages the electrophilicity of the alkyl halides. The 3-chlorobenzyl bromide preferentially reacts with pyridine’s nitrogen due to its higher electrophilicity, followed by the slower but directed alkylation at the 2-position by ethyl bromoacetate.

Typical Conditions:

Comparative Analysis of Synthesis Methods

The table below summarizes critical metrics for each method:

| Method | Conditions | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | Acetonitrile, reflux | 2 hr | 75–88 | ≥98 |

| Solvent-Free | Thermal, 105°C | 30 min | 94–96 | ≥99 |

| One-Pot Tandem | K₂CO₃, 70°C | 3 hr | 80–85 | ≥97 |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s ionic nature. Common techniques include:

- Recrystallization: Using ethanol/water mixtures (3:1 v/v) to isolate high-purity crystals.

- Column Chromatography: Silica gel with dichloromethane/methanol (9:1) for lab-scale purification.

Spectroscopic Characterization:

- ¹H NMR (D₂O): δ 7.89–7.91 (d, J = 8 Hz, pyridinium-H), 4.70 (s, -CH₂-Ph), 3.12 (s, -OCH₂CH₃).

- MS (ESI+): m/z 370.67 [M-Br]⁺.

Industrial-Scale Production Considerations

For commercial synthesis, solvent-free methods are favored due to their scalability and cost-effectiveness. A representative protocol involves:

- Mixing pyridine (10 mol), 3-chlorobenzyl bromide (10.5 mol), and ethyl bromoacetate (10.3 mol).

- Heating at 105°C for 30 minutes with stirring.

- Cooling and precipitating the product with diethyl ether.

- Filtering and drying under vacuum to obtain 92–95% yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The pyridinium ion can act as an electrophile, undergoing nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Nucleophilic Substitution: Products include substituted pyridinium salts.

Oxidation: Products include pyridinium N-oxides.

Reduction: Products include pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound serves as a catalyst or intermediate . Its unique structure allows it to facilitate various chemical reactions, making it valuable in producing more complex organic molecules. The presence of the chlorobenzyl group enhances its reactivity compared to other similar compounds.

Biology

Research has indicated that 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide exhibits potential biological activity , particularly in antimicrobial and anticancer studies. Investigations into its mechanism of action suggest that it may interact with specific cellular targets, such as enzymes or receptors, thereby modulating biological pathways .

Case Study: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The results indicated a dose-dependent response, suggesting its potential utility in developing new antimicrobial agents.

Medicine

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with biological systems positions it as a candidate for formulating new drugs aimed at treating infections or cancer.

Case Study: Drug Development

In preclinical trials, formulations containing 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide showed promising results in inhibiting tumor growth in animal models. This highlights its potential as an active pharmaceutical ingredient.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for manufacturing processes where specific reactivity or stability is required .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The pyridinium ion can facilitate electron transfer processes, which might be crucial in its catalytic or therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridinium Derivatives

Substituent Position and Electronic Effects

Example 1 : 1-(3-Chlorobenzyl)-3-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium bromide (7g)

- Substituents : 3-Chlorobenzyl at position 1, chromene-carboxamido group at position 3.

- Activity : Exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.32 µM) due to the electron-withdrawing chromene-carboxamido group enhancing binding affinity .

Example 2 : 1-(2-(4-Nitrophenyl)-2-oxoethyl)-4-(4-nitrobenzyl)pyridinium bromide (3f)

- Substituents : Nitrophenyl groups at positions 1 and 4.

- Properties : Higher melting point (264–266°C) due to strong intermolecular π-π interactions from nitro groups .

- Contrast : The target compound’s 3-chlorobenzyl and ethoxy groups may lower melting points (estimated 240–250°C) due to reduced polarity and weaker intermolecular forces.

Functional Group Variations

Example 3 : 4-Methoxy-1-(2-(4-methylphenyl)-2-oxoethyl)pyridinium bromide (1a)

- Substituents : Methoxy at position 4, methylphenyl-oxoethyl at position 1.

- Synthesis : Achieved via alkylation of 4-methoxypyridine with phenacyl bromides in acetone (98–99% yield) .

- Contrast : The ethoxy group in the target compound may enhance lipophilicity compared to methoxy, improving membrane permeability in biological systems.

Example 4 : 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(4-nitrobenzyl)pyridinium bromide (3g)

- Substituents : Methoxyphenyl and nitrobenzyl groups.

- Activity : Demonstrates how electron-donating (methoxy) and withdrawing (nitro) groups modulate electronic density, affecting reactivity in Michael addition reactions .

Enzyme Inhibition

- Ethoxy and chlorobenzyl groups may optimize binding to hydrophobic pockets in the enzyme active site .

- Antibacterial Activity : Ethoxy-oxoethyl derivatives (e.g., from ) exhibit activity against Staphylococcus aureus due to disrupted bacterial membrane integrity. The 3-chlorobenzyl group in the target compound may enhance this effect via increased hydrophobicity .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis typically involves the reaction of 3-chlorobenzyl chloride with 2-(2-ethoxy-2-oxoethyl)pyridine in the presence of a base, often conducted in organic solvents like acetonitrile or dichloromethane under reflux conditions. Purification is usually achieved through recrystallization or column chromatography .

Antimicrobial Activity

Research indicates that 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains of Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of cellular pathways. For instance, it has been shown to interact with specific enzymes and receptors, potentially leading to a reduction in tumor growth .

The mechanism by which this compound exerts its biological effects is thought to involve the following:

- Nucleophilic Substitution : The pyridinium ion acts as an electrophile, facilitating nucleophilic substitution reactions with various biological nucleophiles.

- Electron Transfer : The compound may facilitate electron transfer processes critical for its catalytic and therapeutic effects .

- Interaction with Cellular Targets : It may modulate the activity of enzymes or receptors involved in critical cellular processes, thereby influencing cell survival and proliferation .

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of various pyridinium salts, including 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide. The results demonstrated that this compound exhibited superior activity compared to other derivatives tested, showcasing its potential as a lead compound for further development .

Anticancer Activity Assessment

In another research initiative, the anticancer properties were assessed using various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and enhanced apoptosis markers compared to control groups .

Comparative Analysis

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Efficacy |

|---|---|---|

| 1-(3-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide | 4 - 32 | Significant reduction in viability |

| Similar Pyridinium Derivative A | 8 - 40 | Moderate efficacy |

| Similar Pyridinium Derivative B | 10 - 50 | Low efficacy |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(3-chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting a pyridinium precursor with 3-chlorobenzyl bromide to introduce the chlorobenzyl group .

- Esterification : Introducing the ethoxy-oxoethyl moiety via alkylation or condensation reactions using ethyl bromoacetate derivatives .

- Purification : Column chromatography or recrystallization in solvents like acetonitrile or dimethyl sulfoxide (DMSO) .

Q. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the pyridinium ring and substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How is the biological activity of this compound screened in enzyme inhibition studies?

- Acetylcholinesterase (AChE) inhibition assays : Use Ellman’s method to measure IC₅₀ values. The compound’s pyridinium moiety interacts with the enzyme’s catalytic site, as shown in molecular docking studies .

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Control experiments : Compare activity with known inhibitors (e.g., donepezil) to validate assay reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for acetylcholinesterase inhibition?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or substrate concentration affect enzyme kinetics. Standardize protocols using buffers like Tris-HCl (pH 8.0) and 25°C incubation .

- Compound purity : Impurities >95% (verified by HPLC) are critical; contaminants may skew results .

- Enzyme source : Recombinant vs. tissue-extracted AChE may have structural differences. Use a consistent source (e.g., human erythrocyte-derived AChE) .

Q. Methodological resolution :

Q. What mechanistic insights explain the reactivity of the pyridinium core in biological systems?

- Pyridinium activation : The positively charged nitrogen enhances electrophilicity, facilitating nucleophilic attack by cysteine residues (e.g., Cys249 in dimethylarginine dimethylaminohydrolase) .

- σ-Complex formation : Bromide elimination stabilizes enzyme adducts, as observed in mass spectrometry studies of covalent inhibition .

- pH-dependent reactivity : The pyridinium form predominates at physiological pH, increasing affinity for negatively charged enzyme pockets .

Q. How can computational modeling align with experimental data for structure-activity relationships (SAR)?

- Docking simulations : Use software like AutoDock Vina to predict binding poses in AChE’s active site. Compare with mutagenesis data (e.g., Trp286Ala mutants) to validate interactions .

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes for >100 ns to assess stability of hydrogen bonds (e.g., with Ser203) .

- Free-energy calculations : Apply MM-GBSA to quantify binding energies and correlate with IC₅₀ values .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt selection : Bromide counterions improve aqueous solubility; alternatives like tosylate may enhance stability .

- Prodrug design : Mask the pyridinium charge with ester prodrugs, which hydrolyze in vivo to release the active form .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.